molecular formula C₁₆H₂₁N₃O₃ B1155068 4-Desisopropyl-4-tert-butyl Imazethapyr

4-Desisopropyl-4-tert-butyl Imazethapyr

Cat. No.: B1155068
M. Wt: 303.36
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desisopropyl-4-tert-butyl Imazethapyr is a structural analog of the herbicide imazethapyr, a member of the imidazolinone class of acetolactate synthase (ALS) inhibitors. ALS inhibitors disrupt branched-chain amino acid synthesis, leading to plant growth inhibition and death.

Properties

Molecular Formula

C₁₆H₂₁N₃O₃

Molecular Weight

303.36

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Imazethapyr : Contains a methyl-isopropyl side chain. Widely used in legume crops for postemergence (POST) weed control.
  • 4-Desisopropyl-4-tert-butyl Imazethapyr : The tert-butyl group increases hydrophobicity, likely improving cuticular penetration and soil adsorption. This structural change may reduce metabolic degradation via glutathione S-transferases (GSTs), enzymes implicated in detoxifying electrophilic herbicides .
  • Other Imidazolinones (e.g., Imazamox, Imazapic): Differ in side-chain substitutions, affecting crop selectivity and weed control spectra.

Efficacy and Phytotoxicity

Data from imazethapyr studies (Table 1) highlight variable crop injury depending on application method and rate:

Application Rate (g·ai·ha⁻¹) Crop Injury (%) Shoot Dry Weight Reduction Source
POST 37.5–150 5–14 (1 WAA) None
PPI 150 32 (white bean) 32% reduction
PRE 75 <7 None
  • Key Findings: POST applications of imazethapyr at 150 g·ai·ha⁻¹ caused ≤17% injury in beans, whereas PPI applications at the same rate reduced shoot biomass by 32% .

Interaction with Other Herbicides

Imidazolinones like imazethapyr show antagonism when mixed with Protox inhibitors (e.g., saflufenacil). For example:

  • Lactofen reduced Setaria faberi control by 33% when mixed with imazethapyr due to impaired absorption/translocation .
  • The tert-butyl analog’s enhanced lipophilicity might mitigate this antagonism by improving membrane penetration despite Protox-induced cell damage .

Metabolic and Environmental Fate

  • Detoxification : Glutathione S-transferases (GSTs) conjugate herbicides to glutathione, a process amplified by antioxidants like BHA . The tert-butyl group may hinder this conjugation, prolonging herbicidal activity.
  • Soil Persistence : Structural bulkiness could reduce microbial degradation, increasing soil half-life compared to imazethapyr.

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